3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The process typically includes:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoline core.
Final Propylation: The propyl group is added using alkylation reactions, typically with propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides; electrophilic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. The sulfonyl and piperidine groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Sulfonyl Compounds: Such as sulfonamides, which are used as antibiotics.
Uniqueness
3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-9-8-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPMQFDMOPOTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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